molecular formula C5H6O2 B8734447 Cyclopropane-1,1-dicarbaldehyde CAS No. 136476-41-0

Cyclopropane-1,1-dicarbaldehyde

Cat. No.: B8734447
CAS No.: 136476-41-0
M. Wt: 98.10 g/mol
InChI Key: LLYSBMNJRGHFBT-UHFFFAOYSA-N
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Description

Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7, molecular formula C₅H₆O₄) is a strained bicyclic compound with two carboxylic acid groups attached to a cyclopropane ring. It is a versatile synthetic intermediate in organic and medicinal chemistry. Notably, it serves as a precursor for pharmaceuticals such as montelukast (an asthma drug) and ketorolac (a nonsteroidal anti-inflammatory drug) . The compound exhibits a melting point of 134–136°C and is commercially available with a purity of 97–98% .

While the user’s query specifies "cyclopropane-1,1-dicarbaldehyde," the provided evidence primarily focuses on cyclopropane-1,1-dicarboxylic acid and its ester derivatives (e.g., dimethyl, diethyl, or di-n-propyl esters). This article will instead compare cyclopropane-1,1-dicarboxylic acid and its esters with structurally similar compounds.

Properties

CAS No.

136476-41-0

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

cyclopropane-1,1-dicarbaldehyde

InChI

InChI=1S/C5H6O2/c6-3-5(4-7)1-2-5/h3-4H,1-2H2

InChI Key

LLYSBMNJRGHFBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Cyclopropane-1,1-Dicarboxylate Esters

Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2) and diethyl cyclopropane-1,1-dicarboxylate (CAS 1559-02-0) are ester derivatives of the parent dicarboxylic acid. These esters are pivotal in synthesizing heterocycles and coordination polymers. For example:

  • Reactivity : They undergo acid-induced intramolecular transesterification to form cyclopropa[c]coumarins, though this method fails for larger lactones .
  • Synthetic Yields : Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate (Compound 91) is synthesized in 99% yield under palladium catalysis .
  • Applications : Used in polymer synthesis with low volume shrinkage, as seen in photopolymerization of vinylcyclopropane dicarboxylates .
Property Cyclopropane-1,1-dicarboxylic acid Dimethyl Ester Diethyl Ester
Molecular Weight 130.10 g/mol 174.15 g/mol 202.21 g/mol
Melting Point 134–136°C Not reported Not reported
Key Applications Drug intermediates Heterocycles Polymers

Cyclopentane-1,3-Dicarbaldehyde

Cyclopentane-1,3-dicarbaldehyde (CID 14288766, C₇H₁₀O₂) shares structural similarities but differs in ring size and functional groups. Its larger ring reduces strain, altering reactivity:

  • Stability : Cyclopentane’s reduced ring strain compared to cyclopropane makes it less reactive in ring-opening reactions.
  • Synthesis : Prepared via methods distinct from cyclopropane derivatives, often involving aldehyde functionalization .

Other Cyclopropane Derivatives

  • Cyclopropanecarboxylic Acid (CAS 1759-53-1): A monocarboxylic analog with a lower molecular weight (86.09 g/mol) and boiling point (182–184°C) . Unlike the dicarboxylic acid, it lacks the bifunctional reactivity critical for coordination chemistry (e.g., cobalt(II) complexes ).
  • 1-Amino-1-cyclopropanecarboxylic Acid: Used in peptide synthesis but lacks the dual acid groups for metal coordination .

Key Research Findings

Coordination Chemistry

Polymer Science

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate monomers (80:20 mixture of isomers) polymerize with low volume shrinkage (~5%), advantageous for dental resins and coatings .

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